molecular formula C10H10OS B2843264 3-(Phenylsulfanyl)cyclobutan-1-one CAS No. 1704377-52-5

3-(Phenylsulfanyl)cyclobutan-1-one

Cat. No.: B2843264
CAS No.: 1704377-52-5
M. Wt: 178.25
InChI Key: AGCHJUMIEFLHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)cyclobutan-1-one is an organic compound with the molecular formula C10H10OS It is characterized by a cyclobutanone ring substituted with a phenylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate thiophenol, followed by nucleophilic substitution on the cyclobutanone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-one largely depends on its chemical reactivity. The phenylsulfanyl group can participate in various reactions, influencing the compound’s interaction with biological targets. For instance, oxidation of the phenylsulfanyl group can lead to the formation of reactive intermediates that interact with cellular components. The cyclobutanone ring can also undergo nucleophilic attack, leading to the formation of adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)cyclobutan-1-one: Similar structure but with a thioether group instead of a sulfanyl group.

    Cyclobutanone: Lacks the phenylsulfanyl group, making it less reactive in certain types of reactions.

    Phenylsulfanyl derivatives: Compounds with the phenylsulfanyl group attached to different core structures.

Uniqueness

3-(Phenylsulfanyl)cyclobutan-1-one is unique due to the combination of the strained cyclobutanone ring and the phenylsulfanyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-phenylsulfanylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCHJUMIEFLHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.